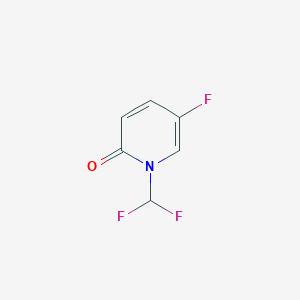
1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one is a fluorinated heterocyclic compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of a pyridine derivative with a difluoromethylating agent under specific conditions. For example, the reaction can be carried out using a metal-based catalyst to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds .
Scientific Research Applications
1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets. The difluoromethyl and fluoropyridinone groups can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-5-fluoropyridin-2(1H)-one: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-fluoropyridin-2(1H)-one: Similar but with the fluorine atom in a different position on the pyridine ring.
1-(Difluoromethyl)-5-chloropyridin-2(1H)-one: Similar but with a chlorine atom instead of a fluorine atom
Uniqueness
1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one is unique due to its specific combination of difluoromethyl and fluoropyridinone groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H4F3NO |
|---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-fluoropyridin-2-one |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H |
InChI Key |
AKVNRLAHQTVMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















